Lipophilicity and Polar Surface Area Contrast vs. Morpholine Analog
The piperidine-bearing target compound exhibits a higher computed lipophilicity (XLogP3 = 4.0) and a lower topological polar surface area (TPSA = 57.3 Ų) than its direct morpholine analog 4-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine (CAS 568570-10-5), which has XLogP3 = 2.8 and TPSA = 66.5 Ų [1][2]. The target's TPSA falls below the 60 Ų threshold commonly associated with favorable oral absorption, whereas the morpholine analog exceeds it [2].
| Evidence Dimension | Predicted membrane permeability determinants |
|---|---|
| Target Compound Data | XLogP3 = 4.0; TPSA = 57.3 Ų; HBA = 4; HBD = 0; RotBonds = 2 |
| Comparator Or Baseline | Morpholine analog: XLogP3 = 2.8; TPSA = 66.5 Ų; HBA = 5; HBD = 0; RotBonds = 2 |
| Quantified Difference | ΔXLogP3 = +1.2 log units; ΔTPSA = −9.2 Ų; ΔHBA = −1 |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.24) |
Why This Matters
Higher lipophilicity and lower TPSA suggest the piperidine analog may achieve superior passive membrane permeation, a critical factor when selecting compounds for cell-based assays or in vivo studies where intracellular target access is required.
- [1] PubChem Compound Summary for CID 2412397 (target). View Source
- [2] PubChem Compound Summary for CID 2442208, 4-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine. View Source
